molecular formula C19H38O2 B14450462 Undecanal, 2-(8-hydroxyoctyl)- CAS No. 78661-31-1

Undecanal, 2-(8-hydroxyoctyl)-

Cat. No.: B14450462
CAS No.: 78661-31-1
M. Wt: 298.5 g/mol
InChI Key: NFMAAHFVMVSSBX-UHFFFAOYSA-N
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Description

Undecanal, 2-(8-hydroxyoctyl)- is an organic compound with the molecular formula C19H38O2. It is a derivative of undecanal, which is an eleven-carbon aldehyde. This compound is characterized by the presence of a hydroxyl group attached to the eighth carbon of an octyl chain, which is further connected to the undecanal backbone. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanal, 2-(8-hydroxyoctyl)- typically involves the reaction of undecanal with an appropriate hydroxyl-containing reagent under controlled conditions. One common method is the hydroformylation of decene to produce undecanal, followed by a subsequent reaction with 8-hydroxyoctanol. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of undecanal, 2-(8-hydroxyoctyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and advanced separation techniques to isolate and purify the compound. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Undecanal, 2-(8-hydroxyoctyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(8-oxooctyl)undecanal or 2-(8-carboxyoctyl)undecanal.

    Reduction: Formation of 2-(8-hydroxyoctyl)undecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Undecanal, 2-(8-hydroxyoctyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of undecanal, 2-(8-hydroxyoctyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Undecanal: An eleven-carbon aldehyde without the hydroxyl group.

    2-(8-Hydroxyoctyl)undecanol: The reduced form of undecanal, 2-(8-hydroxyoctyl)-.

    Decanal: A ten-carbon aldehyde with similar properties but shorter chain length.

Uniqueness

Undecanal, 2-(8-hydroxyoctyl)- is unique due to the presence of both an aldehyde and a hydroxyl group, which imparts distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

CAS No.

78661-31-1

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

2-(8-hydroxyoctyl)undecanal

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20/h18-20H,2-17H2,1H3

InChI Key

NFMAAHFVMVSSBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCCO)C=O

Origin of Product

United States

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